![molecular formula C19H14N4O4S B2988117 (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 797798-48-2](/img/structure/B2988117.png)
(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
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Overview
Description
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a nitrogen atom, a sulfur atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitro and cyano groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Bioactive Metabolites and Detoxification Pathways
The compound has been implicated in the biosynthesis of bioactive metabolites. When incubated with microorganisms like Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764, it leads to the formation of several derivatives, including N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide . These compounds were identified using LC/HRMS, MS/MS, and NMR techniques . Additionally, microorganisms such as Pseudomonas laurentiana, Arthrobacter MPI763, and yeast species transform it into glucoside derivatives as detoxification products. Notably, the bioactivity of this compound is rapidly neutralized by glucosylation.
Anticancer Activity
Exploring its potential as an anticancer agent, researchers synthesized novel derivatives containing the (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione scaffold. Among these derivatives, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid exhibited significant antimitotic activity against various cancer cell lines .
Gene Expression Modulation
At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide induces alterations in the gene expression profile of Arabidopsis thaliana. The most responsive upregulated gene is the pathogen-inducible terpene synthase TPS04 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJZDNNJZFJMI-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide |
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